1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one
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Overview
Description
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Sulfonylation: The sulfonyl group is introduced by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the sulfonylated phenyl ring under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group or the pyrazole ring.
Substitution: Substituted derivatives at the sulfonyl group or the phenyl ring.
Scientific Research Applications
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the compound and its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-1H-pyrazol-3-yl)ethanone
- 1-(1-methyl-1H-pyrazol-4-yl)ethanone
- 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)propan-1-one
Uniqueness
1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the combination of its structural features, including the pyrazole and piperidine rings, and the sulfonyl group. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
1-[3-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13(21)14-6-5-7-16(10-14)24(22,23)20-9-4-3-8-17(20)15-11-18-19(2)12-15/h5-7,10-12,17H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLCYTUBQXNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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